molecular formula C13H12N2O2 B13658294 Ethyl 2-(2-cyano-1H-indol-3-yl)acetate

Ethyl 2-(2-cyano-1H-indol-3-yl)acetate

Cat. No.: B13658294
M. Wt: 228.25 g/mol
InChI Key: TXLYDLOYYJOLDY-UHFFFAOYSA-N
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Description

Ethyl 2-(2-cyano-1H-indol-3-yl)acetate is an organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-cyano-1H-indol-3-yl)acetate can be synthesized through several methods. One common method involves the reaction of indole-3-acetonitrile with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-cyano-1H-indol-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(2-cyano-1H-indol-3-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-cyano-1H-indol-3-yl)acetate involves its interaction with various molecular targets. The indole ring system allows it to bind to specific receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or antiviral activity by interfering with viral replication pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(1H-indol-3-yl)acetate
  • Ethyl 2-(2-(1H-indol-3-yl)ethyl)acetate
  • Ethyl 2-(2-(1H-indol-3-yl)propanoate)

Uniqueness

Ethyl 2-(2-cyano-1H-indol-3-yl)acetate is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives. This makes it a valuable compound for the development of new drugs and other applications in scientific research .

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

ethyl 2-(2-cyano-1H-indol-3-yl)acetate

InChI

InChI=1S/C13H12N2O2/c1-2-17-13(16)7-10-9-5-3-4-6-11(9)15-12(10)8-14/h3-6,15H,2,7H2,1H3

InChI Key

TXLYDLOYYJOLDY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(NC2=CC=CC=C21)C#N

Origin of Product

United States

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